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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-iodobenzene

Cat. No.: B171764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide presents a summary of the expected spectroscopic and

spectrometric data for the compound 1-(benzyloxy)-2-iodobenzene (C₁₃H₁₁IO, Molecular

Weight: 310.13 g/mol ). Due to the limited availability of experimentally-derived public data for

this specific isomer, this document provides predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from

analogous compounds. Detailed experimental protocols for acquiring such data are also

provided to guide researchers in their own characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(benzyloxy)-2-
iodobenzene. These predictions are based on the analysis of its chemical structure and

comparison with data from similar compounds, such as its isomers 1-(benzyloxy)-4-

iodobenzene and 1-(benzyloxy)-3-iodobenzene, and other ortho-substituted benzene

derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(Benzyloxy)-2-iodobenzene
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Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

~7.8 d 1H ~7.5 - 8.0
Ar-H adjacent to

I

~7.2-7.5 m 6H -

Phenyl-H of

benzyl group &

one Ar-H

~6.9 t 1H ~7.5 - 8.0 Ar-H

~6.8 d 1H ~7.5 - 8.0
Ar-H adjacent to

O

~5.2 s 2H - -CH₂-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(Benzyloxy)-2-iodobenzene
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Chemical Shift (δ) (ppm) Assignment

~156 Ar-C-O

~139 Ar-C (Quaternary)

~137 Ar-C (Quaternary)

~129 Ar-C-H

~128.5 Ar-C-H (Phenyl of benzyl)

~128 Ar-C-H (Phenyl of benzyl)

~127 Ar-C-H (Phenyl of benzyl)

~123 Ar-C-H

~115 Ar-C-H

~90 Ar-C-I

~71 -CH₂-

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data for 1-(Benzyloxy)-2-iodobenzene

Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium C-H stretch (Aromatic)

~2950-2850 Medium C-H stretch (Aliphatic, -CH₂-)

~1580-1450 Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Aryl ether)

~1100 Medium C-O stretch (Alkyl ether)

~750 Strong C-H bend (ortho-disubstituted)

~550 Medium C-I stretch
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Table 4: Predicted Mass Spectrometry Data for 1-(Benzyloxy)-2-iodobenzene

m/z Relative Intensity (%) Assignment

310 High [M]⁺ (Molecular ion)

219 Medium
[M - C₇H₇]⁺ (Loss of benzyl

group)

183 Low [M - I]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-(benzyloxy)-2-iodobenzene.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 1-(benzyloxy)-2-iodobenzene in

0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to a range of -2 to 12 ppm.

Use a standard proton pulse sequence.

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:
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Set the spectral width to a range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Employ a 30° pulse angle with a relaxation delay of 2-5 seconds.

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate NMR software. This will involve

Fourier transformation, phase correction, and baseline correction. Reference the ¹H

spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal of CDCl₃

at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount

of the sample with dry KBr powder and pressing it into a thin disk. If the sample is an oil, a

thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet/salt

plates).

Place the sample in the spectrometer and acquire the sample spectrum over a range of

4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument's software will automatically subtract the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.

2.3 Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or dichloromethane).

Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-

MS) or with a direct infusion source, using Electron Ionization (EI).

Acquisition:

Introduce the sample into the ion source.

Use a standard EI energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

Data Processing: The data system will generate a mass spectrum showing the relative

abundance of different mass-to-charge ratio fragments.

Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of 1-(benzyloxy)-2-iodobenzene and highlights

the key correlations between the structure and its expected spectroscopic data.

1-(Benzyloxy)-2-iodobenzene: Key Spectroscopic Correlations

Chemical Structure

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR:
- Aromatic protons (~6.8-7.8 ppm)

- Benzylic protons (-CH₂-, ~5.2 ppm)

Proton Environment

¹³C NMR:
- Aromatic carbons (~90-156 ppm)
- Benzylic carbon (-CH₂-, ~71 ppm)

Carbon Skeleton

IR Absorptions:
- C-O stretch (~1250 cm⁻¹)
- C-I stretch (~550 cm⁻¹)

- Aromatic C=C stretch (~1580-1450 cm⁻¹)

Functional Groups

MS Fragmentation:
- Molecular Ion [M]⁺ at m/z 310
- Base peak [C₇H₇]⁺ at m/z 91

Molecular Mass & Fragmentation
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Click to download full resolution via product page

Caption: Key spectroscopic correlations for 1-(benzyloxy)-2-iodobenzene.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Spectrometric
Analysis of 1-(Benzyloxy)-2-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171764#spectroscopic-data-for-1-benzyloxy-2-
iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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